(3,4-dihydroisoquinolin-2(1H)-yl)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-dihydroisoquinolin-2(1H)-yl)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone is a sophisticated chemical compound that exhibits multifaceted applications across various fields. Given its intricate structure, the compound is a valuable asset in scientific research, providing unique opportunities for advancement in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dihydroisoquinolin-2(1H)-yl)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone generally involves the following key steps:
Formation of 3,4-dihydroisoquinolin-2(1H)-yl intermediate through cyclization of appropriate precursors under controlled acidic conditions.
Synthesis of 6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl compound via condensation reactions employing suitable thiazole and imidazole derivatives.
Coupling of these intermediates using reagents such as coupling agents (e.g., EDC, DCC) to yield the desired methanone.
Industrial Production Methods
For industrial-scale production, streamlined processes are developed that optimize yield and purity, incorporating large-scale batch reactors and automation technologies to enhance efficiency. Parameters such as temperature, pH, and solvent systems are rigorously controlled to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidative transformations, particularly at the isoquinoline and thiazole rings, using oxidizing agents like KMnO4 or H2O2.
Reduction: : Reduction reactions can be performed on specific functional groups within the molecule using reducing agents like NaBH4 or LiAlH4.
Substitution: : Various substitution reactions can be carried out, especially at the fluorophenyl and methanone moieties, under appropriate conditions.
Common Reagents and Conditions
Oxidation: : H2O2, KMnO4 in acidic or basic media.
Reduction: : NaBH4, LiAlH4 in aprotic solvents.
Substitution: : Nucleophilic substitution using halide reagents and catalysts like Pd(PPh3)4.
Major Products
The reactions yield diverse products depending on the nature of the substituents introduced or removed, thus enabling the generation of a wide array of derivatives.
Scientific Research Applications
In Chemistry: : The compound is utilized as a precursor in complex organic syntheses and as a reagent in catalytic studies due to its distinctive structural attributes.
In Biology: : Research explores its interactions with biomolecules, assessing potential pharmaceutical applications including enzyme inhibition and receptor modulation.
In Medicine: : Owing to its unique chemical framework, it's investigated for therapeutic potential, such as anti-cancer, anti-inflammatory, and antimicrobial properties.
In Industry: : Applications extend to material science where its derivatives contribute to the development of advanced polymers and nanomaterials.
Mechanism of Action
The compound's mechanism of action involves interactions at the molecular level, such as binding to specific proteins or enzymes, altering their activity. For instance, the fluorophenyl group aids in pi-stacking interactions while the imidazo-thiazole core plays a crucial role in molecular recognition and binding.
Comparison with Similar Compounds
Similar compounds include:
(3,4-dihydroisoquinolin-2(1H)-yl)(6-phenyl-3-methylimidazo[2,1-b]thiazol-2-yl)methanone
(3,4-dihydroisoquinolin-2(1H)-yl)(6-(4-chlorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone
These compounds share core structures but differ in substituents, affecting their physical, chemical, and biological properties. The presence of the fluorophenyl group in (3,4-dihydroisoquinolin-2(1H)-yl)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone particularly enhances its binding affinity and specificity in biochemical assays, distinguishing it from its analogues.
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3OS/c1-14-20(21(27)25-11-10-15-4-2-3-5-17(15)12-25)28-22-24-19(13-26(14)22)16-6-8-18(23)9-7-16/h2-9,13H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGULKWVACORSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.